3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
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Overview
Description
3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Research on benzothiazole derivatives highlights their significance in medicinal chemistry, particularly due to their antimicrobial and anticancer properties. For instance, benzothiazoles have been demonstrated to be potent antimicrobial agents, with various synthesized derivatives showing significant activity against a range of microbial strains. Similarly, certain benzothiazole compounds have been identified for their in-vitro anticancer activity, showcasing their potential as therapeutic agents against various cancer cell lines (Abbas et al., 2014); (Waghmare et al., 2013).
Antioxidant and Anti-inflammatory Agents
Several studies have synthesized novel compounds derived from benzothiazoles and evaluated their antioxidant and anti-inflammatory activities. These compounds have shown significant potential in inhibiting cyclooxygenase enzymes, indicating their utility in developing new anti-inflammatory drugs with minimized side effects (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition properties, especially for protecting carbon steel in acidic environments. These compounds exhibit a high degree of efficiency in inhibiting steel corrosion, suggesting their application in industrial processes and maintenance (Hu et al., 2016).
Synthesis and Characterization of Heterocycles
The synthesis of novel heterocyclic compounds based on benzothiazole frameworks has been a focus of chemical research due to their diverse biological activities. These efforts have led to the development of compounds with potent antimicrobial, antioxidant, and potentially anticancer activities, underscoring the versatility of benzothiazole derivatives in drug development (Darweesh et al., 2016).
Antimicrobial and Antioxidant Studies
New benzamide derivatives incorporating benzothiazole moieties have been synthesized and characterized for their antimicrobial and antioxidant activities. These studies provide a foundation for the development of new therapeutic agents, highlighting the potential of benzothiazole derivatives in addressing microbial resistance and oxidative stress-related disorders (Yakan et al., 2020).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to influence various cellular processes, including cell signaling, protein synthesis, and metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would largely depend on the compound’s primary targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .
properties
IUPAC Name |
3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-14-9-15-16(26-5-4-25-15)10-17(14)27-19(21)20-18(22)11-6-12(23-2)8-13(7-11)24-3/h6-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWSKIUUKJDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC(=C4)OC)OC)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.